![molecular formula C11H10O2S B2741327 3-Ethyl-1-benzothiophene-2-carboxylic acid CAS No. 27508-24-3](/img/structure/B2741327.png)
3-Ethyl-1-benzothiophene-2-carboxylic acid
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Overview
Description
3-Ethyl-1-benzothiophene-2-carboxylic acid is a derivative of benzothiophene-3-carboxylic acids . These derivatives are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies due to their potential biological activity .
Synthesis Analysis
The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including 3-Ethyl-1-benzothiophene-2-carboxylic acid, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . A two-step method has been proposed for the synthesis of 1-benzothiophene-3-carboxylic acid esters from available intermediates . First, arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-benzothiophene-3-carboxylic acid derivatives include heterocyclization reactions . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .Scientific Research Applications
Biological Studies
Researchers investigate the biological effects of 3-ethyl-1-benzothiophene-2-carboxylic acid and its derivatives. By studying their interactions with enzymes, receptors, or cellular components, they gain insights into biological processes. Additionally, the compound’s potential as a fluorescent probe or imaging agent allows for tracking specific cellular events.
Safety and Hazards
Future Directions
Benzothiophene-3-carboxylic acid derivatives, including 3-Ethyl-1-benzothiophene-2-carboxylic acid, have been the focus of recent studies due to their potential biological activity . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this review for a wide range of synthetic chemists .
Mechanism of Action
Target of Action
Benzothiophene derivatives have been shown to have a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzothiophene derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad biological activities of benzothiophene derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Benzothiophene derivatives have been reported to exhibit cytotoxic effects, suggesting that they may induce cell death or inhibit cell growth .
properties
IUPAC Name |
3-ethyl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-7-8-5-3-4-6-9(8)14-10(7)11(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVOTTRTPMDKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-benzothiophene-2-carboxylic acid | |
CAS RN |
27508-24-3 |
Source
|
Record name | 3-ethyl-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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